molecular formula C13H10N2O B188092 1-(1H-perimidin-6-yl)ethanone CAS No. 56314-38-6

1-(1H-perimidin-6-yl)ethanone

Cat. No. B188092
CAS RN: 56314-38-6
M. Wt: 210.23 g/mol
InChI Key: FWCFFZJHXBVFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-perimidin-6-yl)ethanone, also known as 6-Acetyl-1,3-dimethyluracil, is a heterocyclic organic compound with a molecular formula C9H10N2O2. It is a derivative of uracil and is commonly used in scientific research for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1H-perimidin-6-yl)ethanone is not fully understood, but it is believed to interact with various enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory activity: It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
2. Antioxidant activity: It has been shown to scavenge free radicals and reduce oxidative stress in cells.
3. Neuroprotective activity: It has been shown to protect neurons from damage and improve cognitive function in animal models.
4. Anti-tumor activity: It has been shown to inhibit the growth of certain cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1H-perimidin-6-yl)ethanone in lab experiments include its unique chemical properties, versatility in synthesis, and wide range of applications in various fields of research. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

1-(1H-perimidin-6-yl)ethanone has promising potential for future research in various areas, including:
1. Development of novel anti-inflammatory and antioxidant therapies.
2. Study of its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its anti-tumor activity and potential as a cancer therapy.
4. Development of new fluorescent probes for imaging studies.
5. Synthesis of new heterocyclic compounds with potential pharmaceutical applications.
Conclusion:
In conclusion, this compound is a versatile and important compound in scientific research. Its unique chemical properties and wide range of applications make it a valuable tool for various fields of study. Further research is needed to fully understand its mechanism of action and potential for future therapeutic applications.

Synthesis Methods

The synthesis of 1-(1H-perimidin-6-yl)ethanone involves the reaction of 6-amino-1,3-dimethyluracil with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces this compound as the main product, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

1-(1H-perimidin-6-yl)ethanone has a wide range of scientific research applications, including:
1. As a building block in the synthesis of various heterocyclic compounds.
2. As a ligand in coordination chemistry.
3. As a precursor for the synthesis of pharmaceutical compounds.
4. As a probe in biochemical assays for the detection of enzymes and other biomolecules.
5. As a fluorescent dye in imaging studies.

properties

CAS RN

56314-38-6

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

(1Z)-1-perimidin-6-ylideneethanol

InChI

InChI=1S/C13H10N2O/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12/h2-7,16H,1H3/b9-8-

InChI Key

FWCFFZJHXBVFMG-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3

SMILES

CC(=C1C=CC2=NC=NC3=CC=CC1=C23)O

Canonical SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3

Origin of Product

United States

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